(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
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Description
(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one, commonly referred to as Furo[2,3-c]furan-2-one, is a naturally occurring compound found in many plants, including the bark of the Chinese tree, Ginkgo biloba. It has been studied extensively due to its potential therapeutic applications in the fields of medicine and pharmacology. Furo[2,3-c]furan-2-one is a non-toxic and bioactive compound that has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : An efficient method for the synthesis of hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position was developed, showcasing its potential as a divergent intermediate in the synthesis of chiral resolving agents for secondary alcohols (Zhong et al., 2005).
- Building Blocks for Chiral Cyclopentenone : Synthetically attractive chiral cyclopentenone building blocks conjugated with tetrahydro- and 2-oxotetrahydrofurans were synthesized, indicating their usefulness in organic synthesis (Al’mukhametov et al., 2018).
- Methanol Addition to Complexes : The study on methanol addition to dihapto-coordinated rhenium complexes of furan revealed stereochemical outcomes relevant to synthetic chemistry (Friedman & Harman, 2001).
Pharmaceutical and Biological Implications
- Key Component in HIV Protease Inhibitors : A concise synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial building block for several HIV protease inhibitors including darunavir, was achieved, demonstrating its importance in drug development (Sevenich et al., 2017).
- Anticancer and Antiangiogenic Activity : Novel 3-arylaminobenzofuran derivatives were synthesized and shown to have potent anticancer and antiangiogenic activities, indicating the therapeutic potential of furan derivatives in cancer treatment (Romagnoli et al., 2015).
properties
IUPAC Name |
(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEIOPTZKCKTPQ-KZLJYQGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC(=O)OC2CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]2CC(=O)O[C@H]2CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188395 |
Source
|
Record name | (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4R,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one | |
CAS RN |
866594-61-8 |
Source
|
Record name | (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866594-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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